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Compound of Interest

2-(2,2-Difluorocyclopropyl)acetic
Compound Name: d
aci

cat. No.: B1591117

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(2,2-
Difluorocyclopropyl)acetic acid

Introduction

2-(2,2-Difluorocyclopropyl)acetic acid is a fascinating molecule that incorporates several key
structural features of interest to researchers in medicinal chemistry and materials science. Its
architecture, comprising a strained, gem-difluorinated cyclopropane ring coupled to a carboxylic
acid moiety, presents a unique profile for spectroscopic analysis. The presence of fluorine
atoms significantly influences the molecule's electronic properties, conformation, and metabolic
stability, making it a valuable building block in drug development.[1]

This guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear
Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used
to elucidate and confirm the structure of 2-(2,2-Difluorocyclopropyl)acetic acid. As Senior
Application Scientist, my focus is not merely on the data itself, but on the causality behind the
observed spectral features, offering insights into how these techniques collectively provide an
unambiguous structural portrait.

Molecular Structure and Physicochemical
Properties
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A thorough spectroscopic analysis begins with a fundamental understanding of the molecule's
composition and connectivity.

Property Value Source
CAS Number 123131-67-9 [2]
Molecular Formula CsHeF20:2 [2]
Molecular Weight 136.10 g/mol [2]
IUPAC Name ;Zc,iz-diquorocyclopropyl)acetic

Physical Form Solid

The structural arrangement is visualized below, highlighting the key components for
spectroscopic interpretation.

Caption: Molecular structure of 2-(2,2-Difluorocyclopropyl)acetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed
information about the hydrogen (*H) and carbon (13C) framework. For fluorinated compounds,
9F NMR is also exceptionally informative.

Workflow: NMR Sample Preparation and Analysis

Caption: Standard workflow for NMR spectroscopic analysis.

'H NMR Spectroscopy: Proton Environment Analysis

The H NMR spectrum reveals the number of distinct proton environments and their
connectivity through spin-spin coupling. The gem-difluoro group exerts a strong influence on
adjacent protons, leading to complex splitting patterns.

Predicted *H NMR Data (in CDClIs, 400 MHz)
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Chemical Shift

)/ Multiplicity Integration Assignment Rationale
pPpm

The acidic
proton of the
carboxylic
acid is
typically a
broad singlet
~10-12 brs 1H H-O-C=0 and can
exchange with
trace water,
affecting its
chemical shift
and
appearance.

These
diastereotopic
protons are
adjacent to a
chiral center,
making them
chemically non-

~25-2.7 m 2H CH2-COOH equivalent. They
will appear as a
complex multiplet
due to coupling
with each other
and the
cyclopropyl CH
proton.

~1.8-2.0 m 1H CH-CH: This methine
proton on the
cyclopropane
ring is coupled to
the adjacent CH:z

protons on the
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Chemical Shift

(3) I ppm Multiplicity Integration Assignment Rationale
ring and the CH:z
protons of the
acetate group, as
well as long-
range coupling to
the fluorine

atoms.

| ~1.2-1.6 | m| 2H | Ring CH2 | These two protons on the cyclopropane ring are split by each
other (geminal coupling) and the adjacent CH proton (vicinal coupling), and also show coupling
to the two fluorine atoms, resulting in a complex multiplet. |

Note: Actual chemical shifts and coupling constants can only be confirmed through
experimental acquisition.[3]

3C NMR Spectroscopy: Carbon Skeleton Elucidation

The 13C NMR spectrum provides a count of the unique carbon atoms in the molecule. A key
feature is the large carbon-fluorine coupling constants, which are diagnostic for fluorinated
carbons.

Predicted 3C NMR Data (in CDCls, 100 MHz)
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Chemical Shift (8) /

Multiplicity (JCF) Assignment Rationale
Ppm
The carbonyl
carbon of the
carboxylic acid
appears as a
~178 S C=0 H

singlet in the
characteristic
downfield region.

[4]

The carbon atom
bonded to two fluorine
atoms is significantly
shielded and appears
~115 t (J = 280-290 Hz) CF2 as a triplet due to one-
bond coupling to two
equivalent fluorine
atoms. This is a

definitive signature.

The methylene carbon
~35 s CH2-COOH
of the acetate group.

This methine carbon

shows smaller two-
~22 t (J =10-15 Hz) CH-CH:2 bond coupling to the

fluorine atoms,

appearing as a triplet.

| ~18 | t (J = 10-15 Hz) | Ring CH2z | This methylene carbon on the cyclopropane ring also
exhibits two-bond coupling to the fluorine atoms. |

Note: The observation of a triplet for the CF2z carbon is a powerful validation of the gem-difluoro
substitution pattern.[5]

Infrared (IR) Spectroscopy
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IR spectroscopy is an indispensable tool for the rapid identification of functional groups. The
spectrum of 2-(2,2-Difluorocyclopropyl)acetic acid is dominated by features from the
carboxylic acid and the C-F bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR) The most common and convenient
method for obtaining an IR spectrum of a solid sample is using a spectrometer equipped with
an ATR accessory. A small amount of the solid is pressed against a crystal (e.g., diamond), and
the IR beam is passed through it.

Characteristic IR Absorption Bands

Wavenumber ] . . .
Intensity Vibration Functional Group

(cm™)

3300 - 2500 Broad, Strong O-H stretch Carboxylic Acid
Cyclopropyl &

~2950 Medium C-H stretch yelopropy
Methylene CH

~1710 Strong, Sharp C=0 stretch Carboxylic Acid

~1250 Strong C-O stretch Carboxylic Acid

| 1150 - 1050 | Very Strong | C-F stretch | gem-Difluoro |

Interpretation: The most prominent features are the extremely broad O-H stretch, characteristic
of a hydrogen-bonded carboxylic acid dimer, and the sharp, intense C=0 stretch around 1710
cm~L.[6][7] The presence of very strong absorption bands in the 1150-1050 cm~* region serves
as definitive evidence for the C-F bonds, confirming the fluorination of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and offers structural clues through the
analysis of fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique
well-suited for polar molecules like carboxylic acids, typically showing the protonated molecule
[M+H]* or the deprotonated molecule [M-H]~.

Workflow: LC-MS Analysis
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Caption: Typical workflow for LC-MS analysis.
Expected Mass Spectrum Data (ESI Negative Mode)
e Molecular lon: A strong signal for the deprotonated molecule [M-H]~ at m/z 135.05.

o Key Fragments: The stability of the difluorocyclopropyl ring means that fragmentation might
be limited under soft ionization conditions. A common loss from carboxylic acids is the
neutral loss of CO:z (44 Da) from the deprotonated parent ion.

o m/z 91.04: [M-H-CO:z]~, corresponding to the loss of carbon dioxide.

Plausible ESI Fragmentation Pathway

[M-H]~ -CO2 (44 Da) g, [M-H-CO2]~
m/z 135.05 m/z 91.04

Click to download full resolution via product page
Caption: Predicted fragmentation of the deprotonated molecular ion.

The accurate mass measurement of the parent ion is crucial for confirming the elemental
composition (CsHeF202), while fragmentation data provides corroborating evidence for the
presence of the carboxylic acid group.

Conclusion

The structural elucidation of 2-(2,2-Difluorocyclopropyl)acetic acid is a textbook example of
synergistic analytical chemistry.

* NMR Spectroscopy defines the precise carbon-hydrogen framework and confirms the
location and coupling of the fluorine atoms.

» IR Spectroscopy provides rapid and definitive evidence for the key functional groups—the
carboxylic acid and the carbon-fluorine bonds.

e Mass Spectrometry confirms the molecular formula via accurate mass measurement and
supports the structure through predictable fragmentation.
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Together, these three techniques provide a self-validating system, delivering a complete and
confident characterization of the molecule's identity and purity, which is essential for its
application in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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